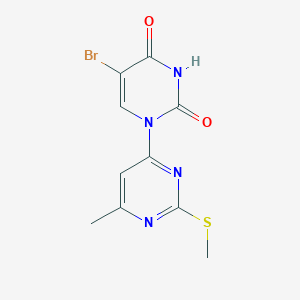

![molecular formula C15H17ClN2O3S2 B5512112 N-(2-chlorophenyl)-4-[(diethylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5512112.png)

N-(2-chlorophenyl)-4-[(diethylamino)sulfonyl]-2-thiophenecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of N-(2-chlorophenyl)-4-[(diethylamino)sulfonyl]-2-thiophenecarboxamide and its derivatives often begins with a base molecule that undergoes various chemical reactions to add the necessary functional groups. A common starting point involves the Gewald reaction, where different conditions and reagents are utilized to introduce the sulfonyl and amino groups into the thiophene backbone. This process involves multiple steps, including condensation, cyclization, and substitution reactions, to achieve the desired compound. Compounds synthesized this way have been characterized by IR, 1H NMR, and Mass spectral data, showcasing their complex structure and confirming the successful addition of desired functional groups (Bhattacharjee, Saravanan, & Mohan, 2011).

Aplicaciones Científicas De Investigación

Applications in Drug Discovery and Development

Research on sulfonamides, which share structural similarities with N-(2-chlorophenyl)-4-[(diethylamino)sulfonyl]-2-thiophenecarboxamide, highlights the significant pharmacological potential of these compounds. Sulfonamides have been extensively investigated for their roles as diuretics, carbonic anhydrase inhibitors (CAIs), antiepileptics, and COX-2 inhibitors, among other therapeutic applications. Novel drugs, such as apricoxib and pazopanib, which also incorporate sulfonamide groups, demonstrate antitumor activities. The ongoing need for new sulfonamides to act as selective antiglaucoma drugs, antitumor agents, and for treating other diseases underscores the importance of this structural motif in drug discovery and development (Carta, Scozzafava, & Supuran, 2012).

Antiglaucoma and Antitumor Activities

Specifically focusing on antiglaucoma applications, sulfonamide CAIs have been patented for their roles in reducing intraocular pressure by targeting carbonic anhydrase II. This research not only demonstrates the therapeutic potential of sulfonamides in managing glaucoma but also highlights the broader applicability of sulfonamide-based CAIs in treating diseases through enzyme inhibition. Moreover, the interest in developing novel sulfonamides for antiglaucoma purposes indicates the ongoing innovation in this field, potentially benefiting patients with this and related ocular conditions (Masini, Carta, Scozzafava, & Supuran, 2013).

Propiedades

IUPAC Name |

N-(2-chlorophenyl)-4-(diethylsulfamoyl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17ClN2O3S2/c1-3-18(4-2)23(20,21)11-9-14(22-10-11)15(19)17-13-8-6-5-7-12(13)16/h5-10H,3-4H2,1-2H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPVLXURKSAKHHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CSC(=C1)C(=O)NC2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClN2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[({1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-3-piperidinyl}oxy)methyl]pyridine](/img/structure/B5512050.png)

![1'-ethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5512058.png)

![3,5-dimethyl-1-[(1-naphthyloxy)acetyl]-1H-pyrazole](/img/structure/B5512062.png)

![N-{3-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5512070.png)

![1-(2-chloro-6-fluorobenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine](/img/structure/B5512079.png)

![2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B5512084.png)

![2-(3-butyl-4-ethyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-1-oxaspiro[4.4]non-3-ylacetamide](/img/structure/B5512088.png)

![rel-(1R,3S)-3-(2-aminoethoxy)-7-[(2,8-dimethyl-4-quinolinyl)carbonyl]-7-azaspiro[3.5]nonan-1-ol dihydrochloride](/img/structure/B5512090.png)

![ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(4-methyl-1-piperazinyl)methyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B5512106.png)

![1-[1-(3-fluorophenyl)-3-(5-methyl-2-furyl)-1H-pyrazol-4-yl]-N-methyl-N-(tetrahydro-2H-pyran-2-ylmethyl)methanamine](/img/structure/B5512110.png)

![1,9-dimethyl-4-(2-thienylacetyl)-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5512115.png)

![1'-(imidazo[2,1-b][1,3]thiazol-6-ylcarbonyl)spiro[chromene-2,3'-pyrrolidin]-4(3H)-one](/img/structure/B5512120.png)